3-[[6-O-(6-Deoxy-I+/--L-mannopyranosyl)-I(2)-D-glucopyranosyl]oxy]-2-(3,4-dihydroxyphenyl)-7-hydroxy-5-methoxy-4H-1-benzopyran-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Azaleatin-3-rutinoside is a flavonol glycoside, a type of flavonoid compound. It is known for its presence in various plant species, including Rhododendron and Carya pecan . This compound is characterized by its complex structure, which includes multiple hydroxyl groups and a rutinoside moiety.
Preparation Methods
Azaleatin-3-rutinoside can be extracted from natural sources such as Carya pecan The extraction process typically involves the use of solvents like ethanol or methanol to isolate the compound from plant material
Chemical Reactions Analysis
Azaleatin-3-rutinoside undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce dihydroflavonols .
Scientific Research Applications
Azaleatin-3-rutinoside has several scientific research applications. In chemistry, it is studied for its antioxidant properties and potential as a natural dye. In biology and medicine, it is investigated for its anti-inflammatory, anti-cancer, and neuroprotective effects . The compound’s ability to scavenge free radicals makes it a valuable subject in the study of oxidative stress and related diseases.
Mechanism of Action
The mechanism of action of azaleatin-3-rutinoside involves its interaction with various molecular targets and pathways. It exerts its effects primarily through antioxidant activity, neutralizing free radicals and reducing oxidative stress . Additionally, it may modulate signaling pathways involved in inflammation and cell proliferation, contributing to its anti-inflammatory and anti-cancer properties.
Comparison with Similar Compounds
Azaleatin-3-rutinoside is similar to other flavonol glycosides such as quercetin-3-rutinoside (rutin) and kaempferol-3-rutinoside . it is unique due to its specific hydroxylation pattern and the presence of a methoxy group. This structural uniqueness may contribute to its distinct biological activities and potential therapeutic applications.
List of Similar Compounds::- Quercetin-3-rutinoside (Rutin)
- Kaempferol-3-rutinoside
- Luteolin-7-rutinoside
- Apigenin-7-rutinoside
Properties
CAS No. |
63764-79-4 |
---|---|
Molecular Formula |
C28H32O16 |
Molecular Weight |
624.5 g/mol |
IUPAC Name |
2-(3,4-dihydroxyphenyl)-7-hydroxy-5-methoxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one |
InChI |
InChI=1S/C28H32O16/c1-9-18(32)21(35)23(37)27(41-9)40-8-16-19(33)22(36)24(38)28(43-16)44-26-20(34)17-14(39-2)6-11(29)7-15(17)42-25(26)10-3-4-12(30)13(31)5-10/h3-7,9,16,18-19,21-24,27-33,35-38H,8H2,1-2H3/t9-,16+,18-,19+,21+,22-,23+,24+,27+,28-/m0/s1 |
InChI Key |
ZQGOPIYRGSTAIY-GEBJFKNCSA-N |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=C(OC4=C(C3=O)C(=CC(=C4)O)OC)C5=CC(=C(C=C5)O)O)O)O)O)O)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(OC4=C(C3=O)C(=CC(=C4)O)OC)C5=CC(=C(C=C5)O)O)O)O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.